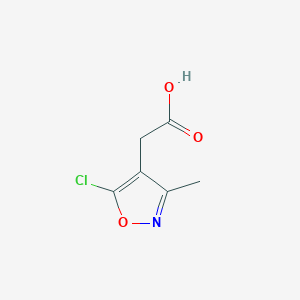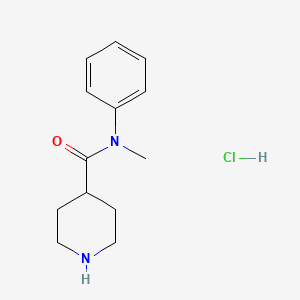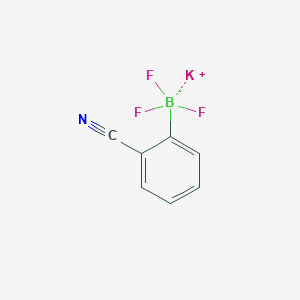
Potassium (2-cyanophenyl)trifluoroborate
Descripción general
Descripción
Potassium (2-cyanophenyl)trifluoroborate is an organoboron compound that contains a trifluoroborate anion with the general formula C7H4BF3KN. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in organic synthesis. This compound is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its stability and reactivity.
Aplicaciones Científicas De Investigación
Potassium (2-cyanophenyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and drug candidates.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of intermediates for drug molecules.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science for the creation of advanced materials.
Mecanismo De Acción
- The primary target of Potassium (2-cyanophenyl)trifluoroborate is not well-documented. However, it is commonly used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions . These reactions involve the formation of new carbon-carbon (C-C) bonds, often catalyzed by transition metals like copper, rhodium, nickel, or palladium .
Target of Action
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Potassium (2-cyanophenyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the context of cross-coupling reactions. It acts as a nucleophilic partner in these reactions, interacting with electrophilic species to form new chemical bonds . The compound’s stability under oxidative conditions and its compatibility with various functional groups make it a valuable reagent in synthetic chemistry . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of complex organic molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to participate in cross-coupling reactions can impact the synthesis of biologically active molecules, thereby affecting cellular functions. For instance, it can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism and gene expression.
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a nucleophilic reagent in cross-coupling reactions. The compound forms covalent bonds with electrophilic species, facilitating the transfer of functional groups and the formation of new chemical bonds . This process is catalyzed by transition metals such as palladium, which mediate the reaction and enhance its efficiency . This compound’s interactions with biomolecules, such as enzymes and proteins, are crucial for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known for its stability under various conditions, which allows it to be stored and handled with ease . Prolonged exposure to certain environmental factors may lead to degradation, affecting its biochemical activity . Studies have shown that the compound maintains its stability and efficacy over extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively participate in biochemical reactions without causing adverse effects . At higher doses, it may exhibit toxic effects, including skin and eye irritation, respiratory issues, and other adverse reactions . It is essential to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to synthetic chemistry and organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of new chemical bonds, influencing metabolic flux and metabolite levels. Its role in cross-coupling reactions highlights its importance in the synthesis of complex organic molecules.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its biochemical activity. The compound’s stability and compatibility with various functional groups contribute to its effective transport and distribution within biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions, as it ensures that the compound interacts with the appropriate biomolecules and enzymes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (2-cyanophenyl)trifluoroborate can be synthesized through the reaction of 2-cyanophenylboronic acid with potassium bifluoride. The reaction typically involves the following steps:
- Dissolving 2-cyanophenylboronic acid in a suitable solvent such as tetrahydrofuran (THF).
- Adding potassium bifluoride to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolating the product by filtration and washing with cold water.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
- Using large reactors to mix 2-cyanophenylboronic acid and potassium bifluoride.
- Controlling the reaction temperature and stirring speed to ensure complete conversion.
- Employing filtration and drying techniques to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (2-cyanophenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water.
Nucleophilic Substitution: Requires a suitable nucleophile and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Nucleophilic Substitution: Results in the formation of substituted phenyl derivatives.
Comparación Con Compuestos Similares
Potassium (2-cyanophenyl)trifluoroborate can be compared with other organotrifluoroborates such as:
- Potassium (cyanomethyl)trifluoroborate
- Potassium (iodomethyl)trifluoroborate
- Potassium (bromomethyl)trifluoroborate
Uniqueness
- Stability : this compound is more stable under air and moisture compared to boronic acids.
- Reactivity : It offers high reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
- Versatility : Its ability to participate in various types of reactions, including substitution and coupling, highlights its versatility.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in their scientific endeavors.
Propiedades
IUPAC Name |
potassium;(2-cyanophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3N.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGENEVUNRFCCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C#N)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672298 | |
| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929038-12-0 | |
| Record name | Borate(1-), (2-cyanophenyl)trifluoro-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929038-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (2-cyanophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B1463147.png)
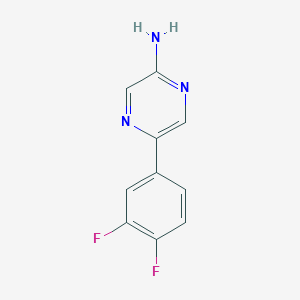
![2-Chloro-5-[(methylsulfonyl)methyl]pyridine](/img/structure/B1463149.png)
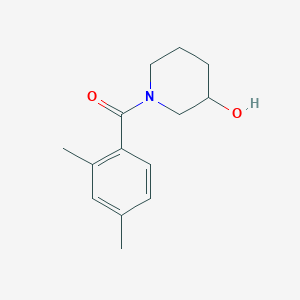
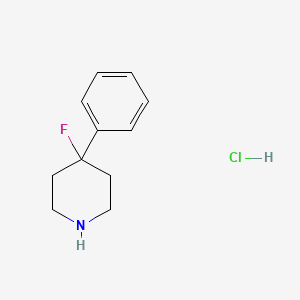
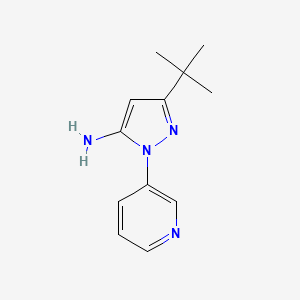
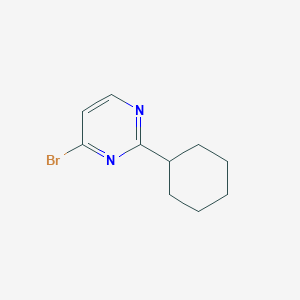
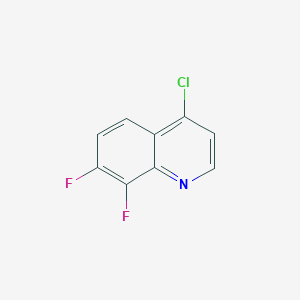
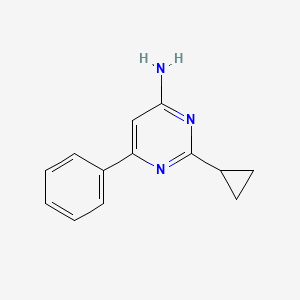
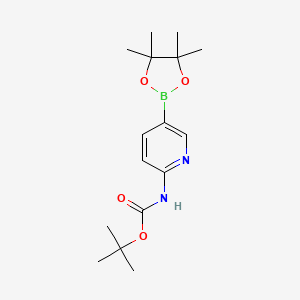

![2-chloro-N-[1-(2,6-difluorophenyl)propan-2-yl]acetamide](/img/structure/B1463161.png)
